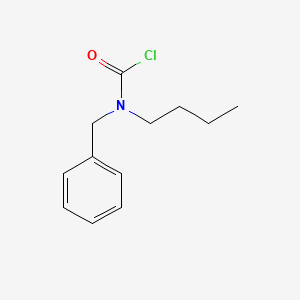

N-benzyl-N-(n-butyl)carbamyl chloride

Description

Properties

CAS No. |

55247-28-4 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-benzyl-N-butylcarbamoyl chloride |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-9-14(12(13)15)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

IWFYZVFKBNNZHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-N-(n-butyl)carbamyl Chloride

Abstract

N-benzyl-N-(n-butyl)carbamyl chloride is a reactive chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. Its bifunctional nature, incorporating a stable benzyl group, a flexible n-butyl chain, and a highly electrophilic carbamoyl chloride moiety, makes it a versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from N-benzyl-N-butylamine, an exploration of its reactivity profile with various nucleophiles, and its application in the development of biologically active compounds, particularly in the agrochemical sector. Safety protocols for handling this and related compounds are also discussed in detail.

Introduction: The Role of N,N-Disubstituted Carbamoyl Chlorides in Synthesis

Carbamoyl chlorides (R₂NCOCl) are a class of acyl chlorides that serve as crucial electrophilic synthons for the introduction of the N,N-disubstituted carbamoyl moiety.[1] This functional group is a cornerstone in the molecular architecture of numerous compounds in the pharmaceutical, agrochemical, and materials science industries.[2] The reactivity of the carbamoyl chloride is centered at the electrophilic carbonyl carbon, making it a prime target for nucleophilic acyl substitution. Unlike their more reactive acyl chloride counterparts, the electron-donating nature of the nitrogen atom provides a degree of stabilization, rendering them less susceptible to hydrolysis and allowing for more controlled reactions.[3]

N-benzyl-N-(n-butyl)carbamyl chloride is a member of this family with two distinct alkyl/aryl groups, providing a specific combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of the final product, such as solubility, lipophilicity, and biological target engagement.

Physicochemical Properties

Specific experimental data for N-benzyl-N-(n-butyl)carbamyl chloride is not widely available in public databases. Therefore, the following tables provide calculated properties for the target compound and experimental data for its key precursor, N-benzyl-N-butylamine.

Table 1: Calculated and General Properties of N-benzyl-N-(n-butyl)carbamyl Chloride

| Property | Value/Description | Source |

| IUPAC Name | N-benzyl-N-butylcarbamoyl chloride | N/A |

| Molecular Formula | C₁₂H₁₆ClNO | Calculated |

| Molecular Weight | 225.71 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid. | Analogy |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | Analogy |

| CAS Number | Not assigned or readily available in public databases. | N/A |

Table 2: Experimental Properties of the Precursor, N-benzyl-N-butylamine

| Property | Value | Source |

| CAS Number | 2403-22-7 | [4][5] |

| Molecular Formula | C₁₁H₁₇N | [5] |

| Molecular Weight | 163.26 g/mol | [5] |

| Boiling Point | 87-89 °C at 3 mmHg | [4] |

| Density | 0.911 g/mL at 25 °C | [4] |

| Refractive Index | n²⁰/D 1.501 | [4] |

Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride

The most direct and widely employed method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[6] The use of triphosgene is preferred in a laboratory setting due to its solid state and reduced handling risks compared to gaseous phosgene. The reaction proceeds via the nucleophilic attack of the secondary amine on a carbonyl group of the phosgene equivalent, followed by the elimination of HCl.

Causality Behind Experimental Choices

-

Reagent Selection (Triphosgene): Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled source of phosgene.[3] In solution, and often with catalytic activation, it decomposes to release three equivalents of phosgene in situ, minimizing the risk associated with handling the highly toxic gas directly.

-

Stoichiometry: The stoichiometry is critical. One equivalent of triphosgene delivers three equivalents of phosgene. Therefore, approximately one-third of a molar equivalent of triphosgene is required per equivalent of the secondary amine. A slight excess of the amine is sometimes used to ensure the complete consumption of the phosgene equivalent, though using a non-nucleophilic base is more common.

-

Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or toluene is essential to prevent reaction with the solvent. The solvent must be anhydrous, as carbamoyl chlorides are moisture-sensitive.[2]

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an acid scavenger.[6]

-

Temperature Control: The reaction is exothermic. It is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established methods for the synthesis of carbamoyl chlorides and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.[3]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add N-benzyl-N-butylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.

-

Reaction: Add the triphosgene solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.

-

Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, likely a colorless to pale yellow oil, can be purified by vacuum distillation if necessary to remove any non-volatile impurities.

Chemical Reactivity and Mechanistic Considerations

The reactivity of N-benzyl-N-(n-butyl)carbamyl chloride is dominated by nucleophilic acyl substitution at the carbonyl carbon. The reaction can proceed through two primary mechanistic pathways, the choice of which is dictated by the nucleophile, solvent, and steric/electronic properties of the carbamoyl chloride itself.

Reaction Mechanisms

-

Dissociative Sₙ1-like Pathway: In polar, protic solvents (solvolysis), N,N-disubstituted carbamoyl chlorides often react via a dissociative Sₙ1-like mechanism. This pathway involves a rate-determining ionization to form a planar, resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly trapped by the solvent nucleophile. The lone pair on the nitrogen atom significantly stabilizes the positive charge through resonance, making this pathway favorable.[1]

-

Associative Addition-Elimination Pathway: With strong, non-solvent nucleophiles (e.g., amines, alkoxides) in aprotic solvents, the reaction typically proceeds through a bimolecular addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is expelled, reforming the carbonyl double bond.

Caption: Competing mechanistic pathways for carbamoyl chloride reactivity.

Reactions with Nucleophiles

-

Hydrolysis: Reaction with water leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the parent secondary amine (N-benzyl-N-butylamine) and carbon dioxide. This highlights the need for anhydrous conditions during synthesis and storage.

-

Alcohols/Phenols: In the presence of a base, alcohols and phenols react to form stable carbamate esters. This reaction is fundamental for creating the carbamate linkage found in many pharmaceuticals and agrochemicals.

-

Amines: Reaction with primary or secondary amines yields substituted ureas. This is a highly efficient method for forming the urea functional group, a common pharmacophore. Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl byproduct.

-

Carboxylic Acids: Carbamoyl chlorides can react with carboxylic acids, often in the presence of a non-nucleophilic base, to form mixed anhydrides, which can then be used to form amides.[7]

Applications in Research and Development

The primary utility of N-benzyl-N-(n-butyl)carbamyl chloride is as an intermediate for the synthesis of more complex molecules, particularly ureas and carbamates, which exhibit a wide range of biological activities.

Agrochemicals: Synthesis of Herbicidal Ureas

A significant application of N,N-disubstituted carbamoyl chlorides is in the preparation of pesticides, especially herbicidal ureas.[6] The reaction of a carbamoyl chloride with an appropriate aniline derivative yields a substituted urea that can act as a potent inhibitor of photosynthesis in target weeds. For instance, N-benzyl-N-(n-butyl)carbamyl chloride can be reacted with a substituted aniline to produce a specific N,N,N'-trisubstituted urea with potential herbicidal properties.[6] Such compounds are valued for their ability to control the growth of weed grasses and broadleaved weeds in various crops.[6]

Drug Discovery and Development

The carbamoyl moiety introduced by this reagent is a key structural element in many therapeutic agents. The benzyl and n-butyl groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity (logP), membrane permeability, and metabolic stability. While specific drug candidates synthesized directly from N-benzyl-N-(n-butyl)carbamyl chloride are not prominent in the literature, its potential as a building block in lead optimization is clear. It allows for the systematic introduction of the N-benzyl-N-butyl carbamoyl group to explore structure-activity relationships (SAR) in a drug discovery campaign.

Safety, Handling, and Toxicology

N-benzyl-N-(n-butyl)carbamyl chloride should be handled with extreme care, assuming it possesses hazards similar to other carbamoyl chlorides and its precursors.

-

General Hazards: Carbamoyl chlorides are corrosive and lachrymatory. They are moisture-sensitive and react with water to release HCl gas.[2] Inhalation can cause severe respiratory irritation. Direct contact causes serious skin and eye burns.

-

Precursor Hazards (Benzyl Chloride): The precursor, benzyl chloride (CAS 100-44-7), is a known lachrymator, is toxic by inhalation, corrosive, and classified as a probable human carcinogen (Group B2) by the EPA.[8][9]

-

Reagent Hazards (Phosgene/Triphosgene): Phosgene is an extremely toxic gas. Triphosgene, while safer to handle as a solid, must be treated with caution as it can decompose to release phosgene upon heating or contact with nucleophiles. All manipulations should be conducted in a certified chemical fume hood.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]

-

Ventilation: All work must be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, alcohols, and amines.[2]

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water to clean up spills.

Conclusion

N-benzyl-N-(n-butyl)carbamyl chloride is a valuable synthetic intermediate whose utility is derived from the high reactivity of its carbamoyl chloride group. It provides a reliable method for introducing the N-benzyl-N-butyl-carbamoyl moiety, enabling the synthesis of complex ureas and carbamates. While specific physical and toxicological data are scarce, its chemical behavior can be confidently predicted from the extensive studies on analogous N,N-disubstituted carbamoyl chlorides. Its demonstrated use in the synthesis of potential agrochemicals underscores its importance as a building block for creating functional molecules. Proper adherence to stringent safety protocols is paramount when handling this reactive compound and its hazardous precursors.

References

- U.S. Patent 4,012,436, "Carbamoyl chlorides," issued March 15, 1977. [Online].

-

PubChem, "N-Butylbenzylamine," National Center for Biotechnology Information. [Online]. Available: [Link]

- U.S. Patent Application 2015/0126734, "Process for preparation of n,n-di substituted carboxamides," published May 7, 2015. [Online].

- U.S. Patent 3,801,625, "Process for production of urea-carbamate herbicides and intermediates therefor," issued April 2, 1974. [Online].

-

Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(7), 2645–2666. [Online]. Available: [Link]

-

Grzyb, J. A., et al. (2005). Carbamoylimidazolium and thiocarbamoylimidazolium salts: novel reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates and amides. Tetrahedron, 61(30), 7153-7175. [Online]. Available: [Link]

-

PubChem, "N-(benzylcarbamoyl)carbamoyl chloride," National Center for Biotechnology Information. [Online]. Available: [Link]

-

U.S. Environmental Protection Agency, "Benzyl chloride," Hazard Summary. [Online]. Available: [Link]

- World Intellectual Property Organization, Patent WO/2007/080430, "Novel process," published July 19, 2007. [Online].

-

PubChem, "N-butylcarbamoyl chloride," National Center for Biotechnology Information. [Online]. Available: [Link]

-

Synlett, "A rapid, selective, and high-yielding chlorination of benzylic alcohols," 2008. [Online]. Available: [Link]

-

Sciencemadness.org, "Preparation of Benzyl Chloride," 2016. [Online]. Available: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 4. N-(benzylcarbamoyl)carbamoyl chloride | C9H9ClN2O2 | CID 10443184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfamoyl Ureas from Hexafluoroisopropyl N-Fluorosulfonyl Carbamate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]

- 7. N-butylcarbamoyl chloride | C5H10ClNO | CID 14251115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0751119A1 - A process for preparing acryloyl carbamates or ureas - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

N-benzyl-N-(n-butyl)carbamyl chloride CAS number

An In-depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride and its Analogs: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Identification

N-benzyl-N-(n-butyl)carbamyl chloride belongs to the carbamoyl chloride family of organic compounds. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and the nitrogen atom of an amine. Their inherent reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including ureas, carbamates, and isocyanates, which are significant pharmacophores in medicinal chemistry.

A diligent search of chemical databases did not yield a specific CAS number for N-benzyl-N-(n-butyl)carbamyl chloride. However, several structurally related compounds are well-documented, providing a strong basis for predicting the properties and reactivity of the title compound.

Table 1: Structurally Similar Carbamoyl Chlorides with Assigned CAS Numbers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzyl-N-methylcarbamoyl chloride | 32366-02-2[1] | C9H10ClNO[1] | 183.63[1] |

| N-benzyl-N-(2-phenylethyl)carbamoyl chloride | 55246-62-3[2] | C16H16ClNO[2] | 273.76 |

| N,N-Dibenzylcarbamoyl chloride | 25370-09-6[1] | C15H14ClNO | 259.73 |

| Diethyl carbamoyl chloride | 88-10-8[3] | C5H10ClNO | 135.59 |

Physicochemical Properties (Predicted)

Based on the properties of analogous compounds, the following characteristics can be anticipated for N-benzyl-N-(n-butyl)carbamyl chloride:

Table 2: Predicted Physicochemical Properties of N-benzyl-N-(n-butyl)carbamyl Chloride

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C12H16ClNO | Based on the constituent benzyl, n-butyl, and carbamoyl chloride groups. |

| Molecular Weight | 225.71 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Carbamoyl chlorides are often liquids or low-melting solids.[4] |

| Odor | Pungent, acrid | A common characteristic of reactive acyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Insoluble in water. | Expected behavior for a nonpolar organic molecule. |

| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The carbamoyl chloride moiety is an excellent electrophile. |

Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride: A Proposed Protocol

The synthesis of N-benzyl-N-(n-butyl)carbamyl chloride can be reliably achieved by the reaction of the corresponding secondary amine, N-benzyl-n-butylamine, with phosgene or a phosgene equivalent. Phosgene itself is a highly toxic gas, and its use requires specialized equipment and safety precautions. A safer and more common laboratory-scale alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a solid phosgene equivalent.

Synthetic Workflow

The synthesis is a two-step process that can often be performed in a single pot. The first step involves the generation of the reactive species from triphosgene, followed by the reaction with the secondary amine.

Caption: Proposed synthesis workflow for N-benzyl-N-(n-butyl)carbamyl chloride.

Detailed Experimental Protocol

Materials:

-

N-benzyl-n-butylamine

-

Triphosgene

-

Anhydrous toluene

-

Pyridine (or triethylamine)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (dried in an oven)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve triphosgene (0.35 equivalents) in anhydrous toluene under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In the dropping funnel, prepare a solution of N-benzyl-n-butylamine (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous toluene.

-

Reaction: Add the amine solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with cold, dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-N-(n-butyl)carbamyl chloride.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Drug Development and Organic Synthesis

Carbamoyl chlorides are versatile reagents. N-benzyl-N-(n-butyl)carbamyl chloride is expected to be a valuable building block for:

-

Synthesis of Ureas: Reaction with primary or secondary amines will yield N,N,N'-trisubstituted ureas, a common scaffold in many biologically active molecules.

-

Synthesis of Carbamates: Reaction with alcohols or phenols will produce N,N-disubstituted carbamates, which are important functional groups in pharmaceuticals and agrochemicals.

-

Protecting Group Chemistry: The N-benzyl-N-butylcarbamoyl group could potentially be used as a protecting group for amines.

-

Formation of Isocyanates: While not the primary application, under certain thermal conditions, carbamoyl chlorides can eliminate HCl to form isocyanates.

Benzyl-containing compounds, in general, are widely used in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7] The benzyl group can be a key structural component or a protecting group that is later removed.

Analytical Characterization

The structure and purity of the synthesized N-benzyl-N-(n-butyl)carbamyl chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the nitrogen and the aromatic ring, and the aliphatic protons of the n-butyl group.

-

¹³C NMR will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is expected for the C=O stretch of the carbamoyl chloride.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Carbamoyl chlorides are reactive and potentially hazardous compounds.[8][9] Safe handling is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3][10] Work in a well-ventilated fume hood.

-

Reactivity Hazards: Carbamoyl chlorides are moisture-sensitive and will react with water to release hydrochloric acid. They are also corrosive and can cause severe burns to the skin and eyes.[11] Avoid contact with skin and eyes.[9]

-

Spills: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[8]

-

Disposal: Dispose of waste carbamoyl chloride and contaminated materials as hazardous chemical waste in accordance with local regulations.[11]

Conclusion

While a dedicated CAS number for N-benzyl-N-(n-butyl)carbamyl chloride is not readily identifiable, its synthesis and properties can be confidently predicted based on the well-established chemistry of related carbamoyl chlorides. This guide provides a robust framework for its preparation, characterization, and safe handling. As a versatile chemical intermediate, N-benzyl-N-(n-butyl)carbamyl chloride holds potential for applications in the synthesis of novel compounds for the pharmaceutical and fine chemical industries.

References

- Carbamyl-β-methylcholine chloride PROCEDURE FOR HANDLING. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Carbamic chloride SDS, 463-72-9 Safety Data Sheets - ECHEMI. (n.d.).

- DIETHYL CARBAMYL CHLORIDE CAS No 88-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- Synthesis of N-(phenyl)carbamyl chloride - PrepChem.com. (n.d.).

- Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-chloroethyl)carbamoyl chloride - Benchchem. (n.d.).

- 32366-02-2|N-Benzyl-N-methylcarbamoyl chloride|BLD Pharm. (n.d.).

- N-(benzylcarbamoyl)carbamoyl chloride | C9H9ClN2O2 | CID 10443184 - PubChem. (n.d.).

- N-benzyl-N-(2-phenylethyl)carbamoyl chloride | 55246-62-3. (n.d.).

- N-BENZYL-N-PHENYL-THIOCARBAMOYL CHLORIDE , 0.97 , 24053-61-0 - CookeChem. (n.d.).

- carbamoyl chloride synthesis - ChemicalBook. (n.d.).

- N-butyl-N-(butyl-carbamoyl)-carbamoyl chloride - C10H19ClN2O2, density, melting point, boiling point, structural formula, synthesis - Chemical Synthesis Database. (2025, May 20).

- Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.).

- Benzyl N-[(tert-butylcarbamoyl)methyl]carbamate | 21995-76-6 - MilliporeSigma. (n.d.).

- The Essential Role of Benzyl Chloride in Pharmaceutical and Fine Chemical Synthesis. (2026, January 18).

- Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Eureka | Patsnap. (2007, November 7).

- Chemical Properties of Benzyl chloride (CAS 100-44-7) - Cheméo. (n.d.).

- N-benzyl-n-methylcarbamoyl chloride (C9H10ClNO) - PubChemLite. (n.d.).

- Services: Benzyl Chloride - EMSL. (2003, March 15).

- CN104829418B - Method for preparing benzyl chloride compound - Google Patents. (n.d.).

- Benzyl Chloride - Vynova. (n.d.).

- The Utility of Benzyl Chloride: Key Industrial Insights - Prakash Chemicals International. (2025, January 29).

- An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate - Benchchem. (n.d.).

- Benzyl chloride: Synthesis, application and safety - ChemicalBook. (2023, May 16).

- Benzyl chloride – Knowledge and References - Taylor & Francis. (n.d.).

Sources

- 1. 32366-02-2|N-Benzyl-N-methylcarbamoyl chloride|BLD Pharm [bldpharm.com]

- 2. N-benzyl-N-(2-phenylethyl)carbamoyl chloride | 55246-62-3 [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. vynova-group.com [vynova-group.com]

- 7. The Utility of Benzyl Chloride: Key Industrial Insights [pciplindia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl chloride

Abstract

N-benzyl-N-(n-butyl)carbamyl chloride is a disubstituted carbamoyl chloride, a class of organic reagents characterized by a highly electrophilic carbonyl carbon.[1] This reactivity makes them valuable intermediates in synthetic organic chemistry, particularly for the construction of carbamate and urea linkages, which are pivotal functional groups in numerous pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive analysis of N-benzyl-N-(n-butyl)carbamyl chloride, consolidating its chemical properties, synthesis methodologies, and reactivity profile. Drawing from established principles governing carbamoyl chlorides, this document offers field-proven insights and detailed protocols relevant to researchers, scientists, and drug development professionals. The narrative explains the causal relationships behind experimental choices and provides self-validating systems for the described protocols.

Introduction and Chemical Identity

N-benzyl-N-(n-butyl)carbamyl chloride belongs to the family of carbamoyl chlorides (R₂NCOCl), which serve as activated carbamoylating agents. The presence of both a benzyl and an n-butyl group on the nitrogen atom sterically and electronically influences the reactivity of the carbonyl center. These substituents are critical in modulating the stability of the molecule and the potential reaction pathways it can undertake.[1] The primary utility of this reagent lies in its ability to react with nucleophiles, such as alcohols and amines, to form stable carbamate and urea derivatives, respectively.[2] These moieties are integral to a vast array of biologically active molecules, where they often function as peptide bond surrogates, enhance cell membrane permeability, or participate in critical hydrogen bonding interactions with biological targets.[3][4]

Molecular Structure

Caption: Structure of N-benzyl-N-(n-butyl)carbamyl chloride.

Physicochemical Properties

Quantitative data for this specific compound is not widely published. The table below summarizes its core identifiers and includes predicted properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | - |

| Molecular Weight | 225.71 g/mol | - |

| CAS Number | 100709-36-8 | Vendor Information |

| Appearance | Expected: Colorless to pale yellow liquid | Analogy to similar carbamoyl chlorides |

| Boiling Point | Not determined | - |

| Solubility | Soluble in aprotic organic solvents | General property of carbamoyl chlorides |

| Reactivity | Moisture sensitive, corrosive | [5][6] |

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[7] This method is directly applicable to the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride from its secondary amine precursor, N-benzyl-n-butylamine.

Synthesis Workflow

The synthesis involves the direct phosgenation of the secondary amine. The use of a non-nucleophilic base, such as pyridine or a tertiary amine, is sometimes employed to scavenge the HCl byproduct, although the reaction can also proceed without it.[8]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Causality: This protocol is designed to ensure complete reaction while minimizing side-product formation, such as ureas, which can occur if the amine reacts with the newly formed carbamoyl chloride. Using an inert, anhydrous aprotic solvent prevents hydrolysis of the phosgene and the product.[7] The reaction is run at 0°C initially to control the exothermic reaction and then allowed to warm to ensure completion.

Self-Validation: The progress of the reaction can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Infrared (IR) spectroscopy can also be used to track the disappearance of the N-H stretch from the secondary amine precursor.

Protocol:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet is charged with N-benzyl-n-butylamine (1.0 eq) dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

-

Phosgenation: A solution of triphosgene (0.35 eq, a safer solid equivalent to phosgene) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Work-up & Isolation: The solvent is carefully removed under reduced pressure. The crude product, N-benzyl-N-(n-butyl)carbamyl chloride, can often be used directly for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the thermal lability of some carbamoyl chlorides.

Reactivity and Mechanistic Profile

The reactivity of carbamoyl chlorides is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[1] The reaction mechanism can proceed through two primary pathways, the choice of which is dictated by the solvent, the nucleophile's strength, and the substituents on the nitrogen atom.[1][2]

Mechanistic Pathways

-

Associative Addition-Elimination: With strong nucleophiles (e.g., primary/secondary amines, alkoxides) in aprotic solvents, the reaction typically follows a bimolecular addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion.[2]

-

Dissociative Sₙ1-like Pathway: In polar, protic solvents (solvolysis), the reaction may proceed through a unimolecular pathway. This involves the rate-determining ionization of the C-Cl bond to form a resonance-stabilized carbamoyl cation and a chloride ion.[1][9] The lone pair on the nitrogen atom stabilizes the cation through resonance, making this a viable pathway for N,N-disubstituted carbamoyl chlorides.[1]

Caption: Competing mechanistic pathways for carbamoyl chlorides.

Reactions with Key Nucleophiles

-

Alcohols (Carbamate Formation): Reaction with alcohols or phenols yields N,N-disubstituted carbamates. These reactions often require a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated.[2][5] This is a cornerstone reaction in medicinal chemistry for creating the carbamate (urethane) linkage.[3]

-

Amines (Urea Formation): Primary or secondary amines react readily with N-benzyl-N-(n-butyl)carbamyl chloride to form unsymmetrical, tetrasubstituted ureas.[2][10] The urea moiety is another privileged scaffold in drug design, known for its ability to form strong hydrogen bonds.[11][12]

-

Water (Hydrolysis): Carbamoyl chlorides are sensitive to moisture and react with water. The initial product is an unstable carbamic acid, which rapidly decarboxylates to yield the parent secondary amine (N-benzyl-n-butylamine) and carbon dioxide.[2][13] This necessitates handling the reagent under anhydrous conditions.

-

Thiols (Thiocarbamate Formation): In a reaction analogous to that with alcohols, thiols react to form S-alkyl thiocarbamates. A base is typically required to deprotonate the thiol, increasing its nucleophilicity.[2]

Applications in Drug Development and Research

While specific, large-scale applications of N-benzyl-N-(n-butyl)carbamyl chloride are not widely documented, its role as a synthetic intermediate can be inferred from the immense importance of the carbamate and urea functional groups in pharmacology.[4][14]

-

Scaffold Synthesis: This reagent provides a direct route to introduce the N-benzyl, N-butyl substituted carbamoyl moiety onto a molecule containing a hydroxyl or amino group. The benzyl and butyl groups can serve to modulate properties like lipophilicity, metabolic stability, and steric bulk, which are critical parameters in drug design.

-

Bioisosteric Replacement: The carbamate group is often used as a more stable bioisostere for an amide bond in peptidomimetic drugs, improving their in vivo stability against enzymatic degradation.[3][14]

-

Kinase Inhibitors: The diaryl urea scaffold is a key pharmacophore in many approved tyrosine kinase inhibitors used in oncology.[11] N-benzyl-N-(n-butyl)carbamyl chloride can be used to construct related urea-containing compounds for screening and development.

Safety, Handling, and Disposal

Trustworthiness: The following safety protocols are based on guidelines for the general class of carbamoyl chlorides, which are known to be hazardous. Adherence to these procedures is critical for ensuring operator and environmental safety.[15]

-

Hazard Identification: Carbamoyl chlorides are corrosive and can cause severe skin burns and eye damage.[5][15] They are harmful if swallowed or inhaled and are often suspected carcinogens.[5][7] They react with water to liberate toxic HCl gas.[5]

-

Personal Protective Equipment (PPE): Handling should be performed exclusively in a certified chemical fume hood. Required PPE includes:

-

Gloves: Double gloving with a chemically resistant outer glove (e.g., butyl rubber) and a nitrile inner glove.

-

Eye/Face Protection: Chemical safety goggles and a full-face shield.

-

Body Protection: A flame-resistant lab coat.

-

-

Handling: Always handle under an inert, anhydrous atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6] Use glass or Teflon-lined equipment. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Disposal: All waste, including contaminated PPE and rinsed containers, must be treated as hazardous. Quench small residual amounts cautiously by slow addition to a stirred, cold solution of sodium bicarbonate or a suitable alcohol/base mixture in the fume hood. Dispose of all waste in accordance with local, state, and federal regulations.[15]

Conclusion

N-benzyl-N-(n-butyl)carbamyl chloride is a specialized reagent whose value is derived from its membership in the highly reactive carbamoyl chloride class. Its primary function is to serve as an efficient electrophilic building block for the synthesis of complex molecules containing carbamate and urea linkages. A thorough understanding of its synthesis from N-benzyl-n-butylamine and its reactivity profile, particularly the competing mechanistic pathways with various nucleophiles, is essential for its effective and safe utilization in research and drug development. By leveraging the principles outlined in this guide, scientists can confidently incorporate this reagent into synthetic strategies aimed at creating novel chemical entities with potential therapeutic applications.

References

- Benchchem. (n.d.). Theoretical Insights into the Reactivity of Carbamoyl Chlorides: A Technical Guide.

- Benchchem. (n.d.). N-ethylcarbamoyl chloride reactivity with nucleophiles.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

- Benchchem. (n.d.). The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbamate Linkages: Application Notes and Protocols for Resea.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- Google Patents. (n.d.). Carbamoyl chlorides - US4012436A.

- ECHEMI. (n.d.). Carbamic chloride SDS, 463-72-9 Safety Data Sheets.

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-chloroethyl)carbamoyl chloride.

- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

- Canadian Journal of Chemistry. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- D'Souza, M., & Kevill, D. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences.

- Sciencelab.com. (n.d.). SAFETY DATA SHEET.

- Adeppa, K., Rupainwar, D.C., & Misra, K. (2010). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. ResearchGate.

- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - N-Methoxy-N-methylcarbamoyl Chloride.

- Aras, M., & Turel, I. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

- PubChem. (n.d.). N-(benzylcarbamoyl)carbamoyl chloride.

- New Jersey Department of Health. (2000). HAZARD SUMMARY: DIETHYLCARBAMOYL CHLORIDE. NJ.gov.

- Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Benchchem. (n.d.). An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.

- ResearchGate. (n.d.). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis.

- All About Drugs. (2017). Dimethylcarbamoyl Chloride, a known carcinogen.

- Dolle, F., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. PubMed.

- Organic Chemistry Frontiers (RSC Publishing). (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides.

- Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- The Journal of Organic Chemistry - ACS Publications. (n.d.). Nucleophilic reactivity to diphenylcarbamoyl derivatives. Unimolecular nature of diphenylcarbamoyl chloride hydrolysis.

- Chemical Synthesis Database. (2025). N-butyl-N-(butyl-carbamoyl)-carbamoyl chloride.

- RSC Publishing. (2014). Phosgene-free Synthesis of Polypeptides through Polycondensation of Activated Urethane Derivatives of α- Amino Acids.

- Sigma-Aldrich. (n.d.). N-benzyl-N-(2-phenylethyl)carbamoyl chloride.

- ResearchGate. (n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry.

- Wikipedia. (n.d.). Phosgene.

- Sciencemadness. (n.d.). The Chemistry of Phosgene.

- PubChem - NIH. (n.d.). N-phenylcarbamoyl chloride.

- Wikipedia. (n.d.). Benzalkonium chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]

- 8. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Phosgene - Wikipedia [en.wikipedia.org]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride: Structure, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of N-benzyl-N-(n-butyl)carbamyl chloride, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, reactivity, and potential applications, grounding all information in established chemical principles.

Introduction: The Carbamoyl Chloride Functional Group

Carbamoyl chlorides are a class of organic compounds characterized by the R₂NC(O)Cl functional group.[1] They serve as valuable reagents in organic synthesis, acting as electrophilic synthons for the introduction of a substituted carbamoyl moiety. Their reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The parent compound, H₂NCOCl, is unstable, but N-substituted analogues, such as N-benzyl-N-(n-butyl)carbamyl chloride, are synthetically accessible and useful intermediates.[1] These compounds are instrumental in the synthesis of ureas, carbamates, and other related structures that are prevalent in pharmaceuticals and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The structure of N-benzyl-N-(n-butyl)carbamyl chloride features a central carbonyl group bonded to a chlorine atom and a nitrogen atom. The nitrogen is further substituted with a benzyl group and an n-butyl group.

Key Structural Features:

-

Electrophilic Carbonyl Carbon: The electron-withdrawing effects of both the chlorine and oxygen atoms render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Tertiary Amine Moiety: The nitrogen atom is trisubstituted, which influences the steric environment around the reactive center.

-

Aromatic and Aliphatic Substituents: The presence of both a benzyl (aromatic) and an n-butyl (aliphatic) group on the nitrogen atom imparts specific solubility characteristics and can influence the electronic properties of the molecule.

A summary of its predicted and known physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | Calculated |

| Molecular Weight | 225.71 g/mol | Calculated |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid | Inferred from similar compounds[1] |

| Solubility | Soluble in nonpolar organic solvents | Inferred from similar compounds[1] |

Synthesis of N-benzyl-N-(n-butyl)carbamyl Chloride

The primary and most direct method for the synthesis of N-benzyl-N-(n-butyl)carbamyl chloride involves the reaction of the corresponding secondary amine, N-benzyl-N-butylamine, with phosgene or a phosgene equivalent.[1]

Precursor Synthesis: N-benzyl-N-butylamine

The necessary starting material, N-benzyl-N-butylamine, can be synthesized through several established methods, most commonly via reductive amination or direct alkylation.

-

Reductive Amination: Benzaldehyde is reacted with n-butylamine to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the secondary amine.

-

Direct Alkylation: n-Butylamine is reacted with benzyl chloride. This method can sometimes lead to over-alkylation, so reaction conditions must be carefully controlled.

The chemical properties of the precursor N-benzyl-N-butylamine are well-documented.[2]

Phosgenation Protocol

Due to the extreme toxicity of phosgene gas, a safer and more manageable alternative for laboratory-scale synthesis is the crystalline solid, bis(trichloromethyl) carbonate, commonly known as triphosgene.[3][4] Triphosgene serves as a solid source of phosgene, with one mole of triphosgene being equivalent to three moles of phosgene.[5][6]

Reaction Scheme:

Caption: Synthesis of N-benzyl-N-(n-butyl)carbamyl chloride.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-benzyl-N-butylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.34 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 5 °C.

-

Causality: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of undesired side products, such as ureas, which can form if the carbamoyl chloride reacts with the starting amine. The non-nucleophilic base is essential to neutralize the hydrochloric acid that is cogenerated with phosgene from the decomposition of triphosgene, driving the reaction to completion.[1]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride salt.

-

Wash the filtrate with cold, dilute hydrochloric acid to remove any unreacted amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Applications

N-benzyl-N-(n-butyl)carbamyl chloride is a versatile intermediate for the synthesis of various functional groups. Its reactivity is centered on the electrophilic carbonyl carbon.

Caption: Key reactions of N-benzyl-N-(n-butyl)carbamyl chloride.

-

Hydrolysis: Reaction with water leads to the formation of the corresponding carbamic acid, which is generally unstable and may decompose further.[1]

-

Reaction with Alcohols (Carbamate Formation): In the presence of a base, N-benzyl-N-(n-butyl)carbamyl chloride reacts with alcohols to form stable carbamate esters. This is a highly valuable transformation in medicinal chemistry, as the carbamate linkage is a common feature in many drug molecules.[1]

-

Reaction with Amines (Urea Formation): Reaction with primary or secondary amines yields substituted ureas. The urea functional group is another critical pharmacophore in modern drug design.

Safety and Handling

Carbamoyl chlorides are reactive and moisture-sensitive compounds.[1] Although N-benzyl-N-(n-butyl)carbamyl chloride is not as acutely toxic as its precursor phosgene, it should be handled with care in a well-ventilated fume hood.

-

Toxicity: Assumed to be toxic and corrosive. Direct contact with skin and eyes should be avoided, and inhalation of vapors is hazardous.

-

Reactivity: Reacts with water and other nucleophiles. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Decomposition: May decompose upon heating to release toxic fumes, including hydrogen chloride and oxides of nitrogen.

Conclusion

N-benzyl-N-(n-butyl)carbamyl chloride is a valuable, albeit specialized, chemical intermediate. Its synthesis from N-benzyl-N-butylamine and a phosgene equivalent like triphosgene is a straightforward process under controlled conditions. The utility of this compound lies in its ability to act as an efficient electrophilic agent for the construction of carbamates and ureas, which are fundamental building blocks in the fields of pharmaceutical and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information (2024). Phosgene. PubChem Compound Summary for CID 6371. Retrieved from [Link].

-

Wong, J. (n.d.). CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical. JMVH. Retrieved from [Link].

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link].

-

ChemAnalyst. (2026, February 20). What is Phosgene Synthesis and Its Importance in Organic Chemistry?. Retrieved from [Link].

-

Wikipedia contributors. (n.d.). Phosgene. Wikipedia. Retrieved from [Link].

-

New Drug Approvals. (2014, February 14). PHOSGENE. Retrieved from [Link].

-

Wikipedia contributors. (n.d.). Triphosgene. Wikipedia. Retrieved from [Link].

-

Eckert, H., & Forster, B. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development, ACS Publications. Retrieved from [Link].

-

Kim Reactor. (2025, March 2). Triphosgene I How many equivalents of triphosgene are required for coupling?. YouTube. Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-benzyl-t-butylamine hydrobromide. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). N-(benzylcarbamoyl)carbamoyl chloride. PubChem Compound Summary for CID 10443184. Retrieved from [Link].

-

Chemical Synthesis Database. (2025, May 20). N-butyl-N-(butyl-carbamoyl)-carbamoyl chloride. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). N-butylcarbamoyl chloride. PubChem Compound Summary for CID 14251115. Retrieved from [Link].

-

ResearchGate. (n.d.). Preparation of carbamoyl chlorides. Download Scientific Diagram. Retrieved from [Link].

-

Wikipedia contributors. (n.d.). Carbamoyl chloride. Wikipedia. Retrieved from [Link].

-

PubChemLite. (n.d.). N-benzyl-n-methylcarbamoyl chloride (C9H10ClNO). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). N-phenylcarbamoyl chloride. PubChem Compound Summary for CID 576741. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link].

Sources

- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. N-BENZYL-N-BUTYLAMINE | 2403-22-7 [chemicalbook.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 6. youtube.com [youtube.com]

A Comprehensive Technical Guide to N-benzyl-N-(n-butyl)carbamyl Chloride: Properties, Synthesis, and Reactivity

Abstract: N-benzyl-N-(n-butyl)carbamyl chloride is a disubstituted carbamoyl chloride that serves as a highly valuable and reactive intermediate in modern organic synthesis. Its utility lies in its ability to introduce the N-benzyl-N-(n-butyl)carbamoyl moiety, a functional group pertinent to the development of novel pharmaceuticals, agrochemicals, and other specialized materials. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via the phosgenation of its secondary amine precursor, and a thorough examination of its reactivity and underlying mechanistic pathways. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this versatile reagent.

Physicochemical Properties

N-benzyl-N-(n-butyl)carbamyl chloride is a derivative of carbamic acid, characterized by the presence of a benzyl group and an n-butyl group attached to the nitrogen atom. While not broadly cataloged, its properties can be reliably determined from its structure and comparison with analogous compounds.

The foundational precursor for its synthesis is N-benzyl-N-butylamine, an organic compound that serves as a building block in various chemical syntheses.[1][2] This secondary amine is typically a colorless to pale yellow liquid.[1]

Table 1: Physicochemical Data for N-benzyl-N-(n-butyl)carbamyl Chloride and its Precursor

| Property | Value (N-benzyl-N-(n-butyl)carbamyl chloride) | Value (N-benzyl-N-butylamine) | Source |

| Molecular Formula | C₁₂H₁₆ClNO | C₁₁H₁₇N | Calculated /[1][3] |

| Molecular Weight | 225.72 g/mol | 163.26 g/mol | Calculated /[3][4] |

| IUPAC Name | N-benzyl-N-butylcarbamoyl chloride | N-benzylbutan-1-amine | - /[1] |

| CAS Number | Not available | 2403-22-7 | - /[2][3] |

| Boiling Point | Not determined | 87-89 °C (at 3 mmHg) | - /[2][3] |

| Density | Not determined | 0.911 g/mL (at 25 °C) | - /[2][3] |

| Solubility | Reacts with water and protic solvents | Limited solubility in water; soluble in organic solvents | - /[1] |

Synthesis and Mechanism

The most direct and established method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a corresponding secondary amine with phosgene (COCl₂) or a safer, less volatile phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate). This reaction is a cornerstone of industrial and laboratory organic synthesis.

The causality behind this choice of reagents rests on the high electrophilicity of the carbonyl carbon in phosgene. The lone pair of the secondary amine nitrogen acts as a potent nucleophile, attacking the carbonyl carbon. The subsequent elimination of a chloride ion and a proton (captured by a base) yields the thermodynamically stable carbamoyl chloride product. The use of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), is critical to scavenge the HCl generated during the reaction, thereby preventing the protonation of the starting amine and driving the equilibrium towards the product.

Experimental Protocol: Synthesis from N-benzyl-N-butylamine

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification. It utilizes triphosgene, a solid and safer alternative to gaseous phosgene.

Materials:

-

N-benzyl-N-butylamine (1.0 eq)[3]

-

Triphosgene (0.35 eq; provides a slight excess of phosgene units)

-

Pyridine (dried, 1.1 eq)

-

Dichloromethane (anhydrous, sufficient to make a ~0.5 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a septum.

-

Reagent Charging: Dissolve N-benzyl-N-butylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane. Charge this solution to the reaction flask and cool to 0 °C using an ice bath.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the triphosgene solution dropwise to the stirred amine solution at 0 °C over 30-45 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting amine spot (visualized with ninhydrin or UV light) indicates completion. Alternatively, a small aliquot can be carefully quenched and analyzed by ¹H NMR to confirm the conversion.

-

Workup: Once complete, carefully quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. Safety Note: Unreacted phosgene will be neutralized, producing CO₂ gas (effervescence).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by vacuum distillation to yield the pure N-benzyl-N-(n-butyl)carbamyl chloride.

Chemical Reactivity and Mechanistic Pathways

Carbamoyl chlorides are potent electrophiles, and their chemistry is dominated by nucleophilic acyl substitution. The reactivity is primarily dictated by the electronic and steric properties of the nitrogen substituents.

The reaction can proceed through two primary mechanistic pathways:

-

Associative (Addition-Elimination): A strong nucleophile directly attacks the carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. This pathway is more common with strong, non-solvent nucleophiles in aprotic solvents.

-

Dissociative (Sₙ1-like): This pathway involves a rate-determining ionization of the C-Cl bond to form a planar, resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by a nucleophile. For N,N-disubstituted carbamoyl chlorides like the title compound, this Sₙ1-like mechanism is often favored in polar solvents. The lone pair on the nitrogen atom effectively stabilizes the positive charge on the adjacent carbon through resonance.

The presence of both a benzyl and an n-butyl group provides moderate steric hindrance. Interestingly, for solvolysis reactions proceeding through a dissociative pathway, increased steric bulk on the nitrogen can accelerate the reaction. This is because steric strain in the tetrahedral ground state is relieved upon forming the planar carbamoyl cation intermediate.

Applications in Synthetic Chemistry

The primary application of N-benzyl-N-(n-butyl)carbamyl chloride is as a synthetic intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

-

Synthesis of Unsymmetrical Ureas: Its reaction with primary or secondary amines provides a facile route to N,N,N'-trisubstituted ureas. This is a powerful tool in drug development, as the urea functional group is a common pharmacophore found in numerous approved drugs.

-

Synthesis of Carbamates: Reaction with alcohols or phenols yields carbamates. The carbamate moiety is another critical functional group in pharmaceuticals (e.g., as a prodrug or a key binding element) and in agrochemicals.

-

Protecting Group Chemistry: While less common, the carbamoyl group can be used to protect amines, though its high reactivity often makes other protecting groups more suitable.

Safety and Handling

N-benzyl-N-(n-butyl)carbamyl chloride must be handled with appropriate caution, consistent with other reactive acyl chlorides.

-

Corrosivity: Assumed to be corrosive and can cause severe skin burns and eye damage.

-

Moisture Sensitivity: Reacts with water, often vigorously, to release corrosive HCl gas. All handling and storage should be under anhydrous and inert conditions.

-

Precursor Hazards: The synthesis involves hazardous precursors. Phosgene is an extremely toxic gas. Triphosgene, while safer to handle, decomposes to phosgene and must be used with care. Benzyl chloride is a lachrymator and a suspected carcinogen.

-

Handling Recommendations: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

N-benzyl-N-(n-butyl)carbamyl chloride is a potent and versatile electrophilic reagent. A clear understanding of its physicochemical properties, a reliable synthetic protocol, and a nuanced appreciation for its reactivity are essential for its effective use. By leveraging its ability to readily form ureas and carbamates, researchers and drug development professionals can efficiently access a wide range of complex molecular architectures, accelerating the discovery of new chemical entities.

References

-

PubChem. N-(benzylcarbamoyl)carbamoyl chloride | C9H9ClN2O2 | CID 10443184. [Link]

-

Cheméo. Chemical Properties of N-Butylbenzylamine (CAS 2403-22-7). [Link]

Sources

N-Benzyl-N-(n-butyl)carbamyl Chloride: Mechanistic Profiling and Anhydrous Handling Protocols

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-benzyl-N-(n-butyl)carbamyl chloride is a highly versatile, yet notoriously moisture-sensitive electrophilic reagent used extensively in the synthesis of complex urea derivatives, carbamates, and active pharmaceutical ingredients (APIs)[1]. Like other disubstituted carbamoyl chlorides, its utility is inextricably linked to its reactivity, which presents significant handling challenges due to rapid hydrolysis upon exposure to ambient moisture[2]. This guide provides an in-depth mechanistic analysis of its hydrolytic degradation, quantitative kinetic comparisons, and field-proven, self-validating protocols for both kinetic profiling and anhydrous synthesis.

Mechanistic Elucidation of Hydrolysis

The reactivity of N,N-disubstituted carbamoyl chlorides is governed by nucleophilic acyl substitution. However, unlike standard acyl chlorides that typically undergo bimolecular addition-elimination, disubstituted carbamoyl chlorides predominantly hydrolyze via a dissociative

The Causality of Degradation:

This

Upon formation, this highly electrophilic intermediate is rapidly attacked by water to yield a carbamic acid. Carbamic acids are thermodynamically unstable and undergo spontaneous decarboxylation, releasing carbon dioxide (

Mechanistic pathway of N-benzyl-N-(n-butyl)carbamyl chloride hydrolysis.

Comparative Hydrolysis Kinetics

Understanding the steric and electronic parameters of the N-substituents is critical for predicting moisture sensitivity. The hydrolysis rate is highly dependent on the ability of the substituents to stabilize the

Table 1: Relative Solvolysis Rates of N,N-Disubstituted Carbamoyl Chlorides (Ethanol, 50°C) [4]

| Substituent ( | Relative Rate ( | Mechanistic Implication |

| Morpholino | 0.60 | Electron-withdrawing oxygen destabilizes the acylium ion. |

| Dimethyl ( | 1.00 | Baseline reference (Half-life in water at 0°C is ~6 min)[5]. |

| Di-n-butyl ( | 2.80 | Increased inductive stabilization of the transition state[4]. |

| Diethyl ( | 4.50 | Optimal balance of inductive donation and minimal steric hindrance[4]. |

| Piperidino | 8.36 | Ring conformation highly favors acylium planarization[4]. |

| Diisopropyl ( | 232.0 | Extreme acceleration due to massive steric relief upon ionization[4]. |

Note: While specific kinetic constants for N-benzyl-N-(n-butyl)carbamyl chloride are highly specialized, its reactivity profile closely mirrors the di-n-butyl derivative. The benzyl group provides slight steric retardation, but the compound maintains extreme moisture sensitivity.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful utilization of N-benzyl-N-(n-butyl)carbamyl chloride requires treating every protocol as a self-validating system. The causality of each step must be understood to prevent catastrophic yield loss via hydrolysis.

Protocol 1: Conductivity-Based Kinetic Profiling of Hydrolysis

Causality & Rationale: Traditional aliquot sampling exposes the system to atmospheric moisture, skewing kinetic data. In-situ conductivity monitoring leverages the stoichiometric generation of

Step-by-Step Methodology:

-

System Equilibration: Fill a thermostated conductivity cell with 50.0 mL of the desired solvent system (e.g., 80% ethanol/water) and equilibrate to 25.0°C ± 0.1°C[3].

-

Validation Checkpoint: Monitor the baseline conductivity for 10 minutes. A stable baseline (< 1% drift) validates thermal equilibrium and the absence of background ionic contaminants.

-

Substrate Injection: Using a gas-tight microsyringe, inject a precisely known volume of N-benzyl-N-(n-butyl)carbamyl chloride to achieve a final concentration of

M[3]. Why? This low concentration minimizes mass-law effects and ensures pseudo-first-order kinetics[4]. -

Data Acquisition: Record conductivity at 1-second intervals. The generation of

and -

Kinetic Derivation: Fit the conductivity-time curve to the integrated first-order rate law to extract the specific rate constant (

).

Protocol 2: Anhydrous Synthesis of 1-Benzyl-1-(n-butyl)-3,3-diphenylurea

Causality & Rationale: To outcompete the rapid hydrolysis of the carbamyl chloride, the nucleophile (diphenylamine) must be pre-activated. Using sodium hydride (NaH) generates a highly nucleophilic amide anion that attacks the electrophile instantaneously upon addition, bypassing degradation pathways[1].

Step-by-Step Methodology:

-

Glassware Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with ultra-pure Nitrogen (

). Repeat three times to ensure a strictly anhydrous environment. -

Nucleophile Activation: Suspend 0.685 g of NaH in 65 mL of anhydrous dimethylacetamide (DMAc). Slowly add a solution of 3.89 g diphenylamine in 25 mL DMAc[1].

-

Validation Checkpoint: The cessation of hydrogen gas (

) evolution confirms complete deprotonation and the formation of the active nucleophile. -

Electrophilic Addition: Maintain the system at 45°-50°C. Over one hour, dropwise add 5.19 g of N-benzyl-N-(n-butyl)carbamyl chloride[1]. Why? Dropwise addition prevents thermal runaway and localized concentration gradients.

-

Reaction Maturation & Quench: Stir for 2 hours at 50°C. Quench by pouring the mixture into cold water, which safely hydrolyzes any unreacted NaH or trace carbamyl chloride[1].

-

Isolation: Extract with methylene chloride, evaporate the extract, and purify the residue via silica gel chromatography using an acetone-hexane eluent[1].

Step-by-step anhydrous workflow for moisture-sensitive carbamyl chlorides.

Conclusion

The successful deployment of N-benzyl-N-(n-butyl)carbamyl chloride hinges on a rigorous understanding of its

References

-

Carbamoyl Chloride Reagent | For Research Use , Benchchem. 2

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions , NIH / Molecules. 4

-

Theoretical Insights into the Reactivity of Carbamoyl Chlorides: A Technical Guide , Benchchem. 3

-

Synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea , PrepChem.com. 1

-

Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships , EPA. 5

Sources

- 1. prepchem.com [prepchem.com]

- 2. Carbamoyl Chloride Reagent|For Research Use [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Electrophilicity of N-Benzyl-N-(n-butyl)carbamyl Chloride: Mechanistic Insights and Kinetic Profiling

Executive Summary

N-benzyl-N-(n-butyl)carbamyl chloride is a highly versatile, disubstituted electrophile utilized extensively in the synthesis of complex ureas, carbamates, and isocyanates. Understanding its electrophilicity is paramount for drug development professionals optimizing synthetic routes. This whitepaper deconstructs the structural determinants of its reactivity, explores the mechanistic duality between ionization and associative pathways, and provides a self-validating experimental protocol for kinetic profiling.

Structural and Electronic Determinants of Electrophilicity

The reactivity of carbamyl chlorides (R₂NCOCl) is defined by a delicate electronic tug-of-war at the carbonyl carbon. Unlike highly reactive acyl chlorides, carbamyl chlorides exhibit dampened electrophilicity due to the resonance donation of the nitrogen lone pair into the carbonyl

In N-benzyl-N-(n-butyl)carbamyl chloride , the substituents on the nitrogen uniquely tune this electrophilicity:

-

Electronic Effects: The N-benzyl group exerts a mild electron-withdrawing inductive effect compared to a simple alkyl chain. This subtly reduces the electron density on the nitrogen, diminishing its resonance donation to the carbonyl carbon and thereby increasing the electrophilicity of the compound relative to N,N-dibutylcarbamyl chloride 1.

-

Steric Hindrance: The bulky N-butyl and N-benzyl groups create significant steric shielding around the electrophilic center. This steric bulk raises the activation energy for the approach of bulky nucleophiles, heavily influencing the trajectory and mechanism of nucleophilic acyl substitution.

Mechanistic Pathways: S_N1 Ionization vs. Addition-Elimination

The reaction of N-benzyl-N-(n-butyl)carbamyl chloride with nucleophiles proceeds via one of two competing mechanistic pathways, dictated by the solvent polarity and the nature of the nucleophile 2.

-

Dissociative (S_N1-like) Pathway: In polar protic solvents (e.g., aqueous ethanol), the reaction favors a rate-determining ionization to form a planar, resonance-stabilized carbamoyl cation, followed by rapid nucleophilic trapping 2.

-

Associative (Addition-Elimination) Pathway: In the presence of strong nucleophiles (e.g., amines, alkoxides) or in less polar solvents, the nucleophile attacks the carbonyl carbon directly, forming a tetrahedral intermediate before the chloride leaving group is expelled.

Mechanistic divergence of carbamyl chlorides based on solvent and nucleophile strength.

Quantitative Reactivity Indicators

To distinguish between these pathways experimentally, researchers rely on the Kinetic Solvent Isotope Effect (KSIE) (

| Mechanistic Pathway | Kinetic Solvent Isotope Effect (KSIE) | Kinetic Characteristics |

| S_N1 (Ionization) | 1.2 – 1.5 | Weakly assisted by nucleophilic solvation; rate depends primarily on solvent ionizing power. |

| Addition-Elimination | > 1.7 | Involves general-base catalysis from a second solvent molecule; highly sensitive to steric hindrance. |

Table 1: KSIE values correlating to mechanistic pathways in carbamyl chloride solvolysis 3.

According to Mayr's comprehensive quantitative approach to organic reactivity (

Experimental Protocol: Kinetic Determination of Electrophilicity

To accurately profile the electrophilicity of N-benzyl-N-(n-butyl)carbamyl chloride, a rigorously controlled kinetic study must be performed. The following protocol utilizes UV-Vis spectrophotometry or conductometry to derive the second-order rate constant (

Causality-Driven Methodology

Step 1: Anhydrous Solution Preparation

-

Action: Prepare stock solutions of N-benzyl-N-(n-butyl)carbamyl chloride and the target nucleophile (e.g., a substituted aniline) in an anhydrous solvent (e.g., dry acetonitrile).

-

Causality: Trace water acts as a competing nucleophile, leading to the formation of unstable carbamic acids that rapidly decarboxylate into amines. This side reaction fundamentally skews kinetic data and must be prevented.

Step 2: Establishing Pseudo-First-Order Conditions

-

Action: Ensure the concentration of the nucleophile is in large excess (at least 10-fold) compared to the carbamyl chloride 1.

-

Causality: By swamping the system with the nucleophile, its concentration remains effectively constant. This simplifies the complex bimolecular rate equation into a pseudo-first-order model, isolating the kinetic dependence on the electrophile.

Step 3: Thermal Equilibration and Initiation

-